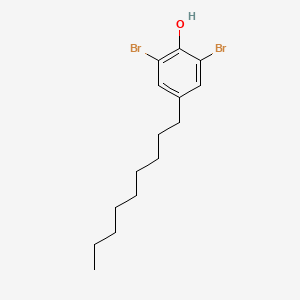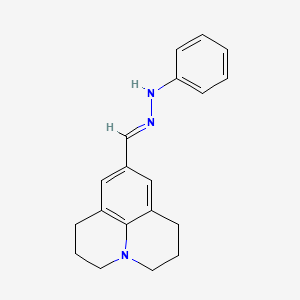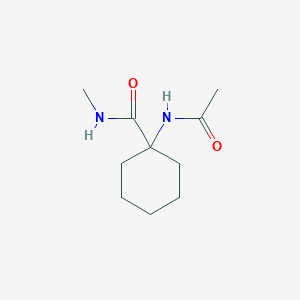
Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with a molecular formula of C18H10O2 This compound is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon (PAH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common method includes the fluorination of benzanthracene-7,12-dione followed by hydrogenation. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperatures to ensure the selective addition of fluorine and hydrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial setting to produce high-quality Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro-.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various quinones, fully hydrogenated derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- exerts its effects involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anti-cancer effects. The compound may also interact with various enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthracene-7,12-dione: A non-fluorinated analog with similar aromatic properties.
Benzanthraquinone: Another derivative with different substitution patterns.
Fluorinated PAHs: Compounds with similar fluorine substitutions but different core structures.
Uniqueness
Benz(a)anthracene-7,12-dione, 10-fluoro-1,2,3,4-tetrahydro- is unique due to its specific fluorine substitution and tetrahydro structure, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
104761-69-5 |
|---|---|
Formule moléculaire |
C18H13FO2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H13FO2/c19-11-6-8-13-15(9-11)18(21)16-12-4-2-1-3-10(12)5-7-14(16)17(13)20/h5-9H,1-4H2 |
Clé InChI |
NMEWNKRUEIYHNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


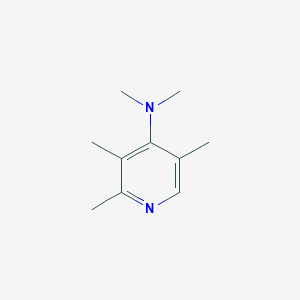


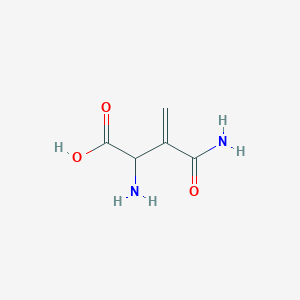
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
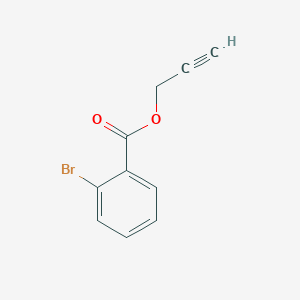
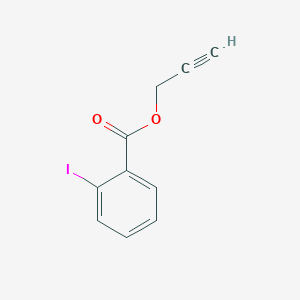
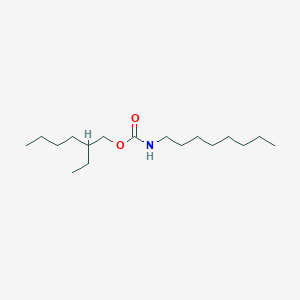
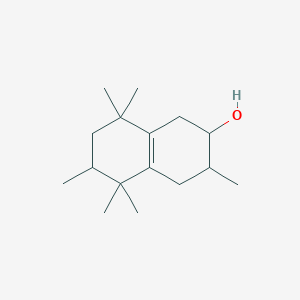
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
